[(4-Methyl-1,3-thiazol-2-yl)amino](oxo)acetic acid

Medicinal Chemistry ADME Optimization Lipophilicity

CAS 82514-68-9 is a 4-methyl-2-aminothiazole oxamic acid with XLogP 0.8—a 4.7-fold lipophilicity increase over the unsubstituted analog—enabling improved membrane permeability for drug candidate optimization. The α-keto acid group provides bidentate metal-chelation capacity for coordination chemistry applications. This scaffold is not functionally interchangeable with unsubstituted (CAS 6890-84-2) or 5-methyl isomers. Ideal for medicinal chemistry libraries, ester derivatization, and metal complex synthesis. Competitive pricing available for gram-scale orders.

Molecular Formula C6H6N2O3S
Molecular Weight 186.19
CAS No. 82514-68-9
Cat. No. B2453261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(4-Methyl-1,3-thiazol-2-yl)amino](oxo)acetic acid
CAS82514-68-9
Molecular FormulaC6H6N2O3S
Molecular Weight186.19
Structural Identifiers
SMILESCC1=CSC(=N1)NC(=O)C(=O)O
InChIInChI=1S/C6H6N2O3S/c1-3-2-12-6(7-3)8-4(9)5(10)11/h2H,1H3,(H,10,11)(H,7,8,9)
InChIKeyMBBULHVAUUGXHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 82514-68-9 Procurement Guide: [(4-Methyl-1,3-thiazol-2-yl)amino](oxo)acetic Acid as a Differentiated Building Block for Medicinal Chemistry


[(4-Methyl-1,3-thiazol-2-yl)amino](oxo)acetic acid (CAS 82514-68-9) is a thiazole-based oxamic acid derivative with the molecular formula C₆H₆N₂O₃S and a molecular weight of 186.19 g/mol [1]. It belongs to the 2-aminothiazole-4-substituted oxoacetic acid family, a structural class widely employed as synthetic intermediates and privileged scaffolds in medicinal chemistry due to the thiazole ring's hydrogen bonding capacity and metabolic stability [2]. The compound features a carboxylic acid moiety conjugated to an amide linkage, conferring metal-chelating potential and enabling further derivatization at both the carboxyl and the thiazole 4-methyl positions [1].

Critical Procurement Consideration: Why 4-Methyl Substitution in CAS 82514-68-9 Cannot Be Substituted with Other Thiazole Oxoacetic Acid Analogs


Within the thiazol-2-yl oxamic acid and aminothiazole acetic acid families, minor structural modifications at the thiazole ring produce substantial differences in physicochemical properties, synthetic utility, and biological target engagement. The 4-methyl substitution on the thiazole ring of CAS 82514-68-9 is not functionally interchangeable with the unsubstituted analog (oxo(1,3-thiazol-2-ylamino)acetic acid, CAS 6890-84-2), the 5-methyl positional isomer (CAS 82514-69-0), or the reduced 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetic acid lacking the α-oxo group . The 4-methyl group contributes to electronic modulation of the thiazole ring, increases lipophilicity, and introduces a site for potential metabolic oxidation [1]. Moreover, the oxoacetic acid (α-keto acid) functionality confers distinct metal-coordination and hydrogen-bonding capacity compared to simple acetic acid derivatives . These differences translate to divergent synthetic compatibility, target-binding modes, and ADME properties in downstream applications, making generic substitution scientifically invalid without revalidation [1].

Quantitative Differentiation of CAS 82514-68-9 Relative to Closest Analogs: LogP, PSA, Hydrogen Bonding Capacity, and Substituent Position


LogP Differential: CAS 82514-68-9 Exhibits ~4.7× Higher Lipophilicity than the Unsubstituted Thiazole Oxamic Acid Analog

CAS 82514-68-9 has a computed XLogP3 value of 0.8, representing a ~4.7-fold increase in lipophilicity relative to the unsubstituted oxo(1,3-thiazol-2-ylamino)acetic acid (CAS 6890-84-2, which lacks the 4-methyl group), with an estimated XLogP of 0.17 based on the same computational method [1]. This difference arises directly from the addition of the methyl substituent at the thiazole 4-position. In drug design, a LogP increase of this magnitude is associated with improved passive membrane permeability and potentially enhanced blood-brain barrier penetration [1].

Medicinal Chemistry ADME Optimization Lipophilicity

Topological Polar Surface Area Differential: CAS 82514-68-9 Possesses Lower PSA (108 Ų) Compared to Benzothiazole-Fused Oxoacetic Acid Analogs (~130+ Ų)

The computed topological polar surface area (TPSA) for CAS 82514-68-9 is 108 Ų [1]. This value falls below the commonly cited threshold of 140 Ų for favorable oral absorption and is significantly lower than the TPSA of benzo[d]thiazol-2-ylamino-2-oxoacetate derivatives, which incorporate an additional fused benzene ring and typically exceed 130 Ų [2]. The smaller PSA of CAS 82514-68-9 arises from the absence of the fused aromatic ring and the retention of only two hydrogen bond donors (carboxylic acid OH and amide NH) and five acceptors [1].

Medicinal Chemistry Oral Bioavailability Prediction PSA

Positional Isomer Differentiation: 4-Methyl Substitution (CAS 82514-68-9) Confers Distinct Electronic Environment at the Thiazole 5-Position Compared to 5-Methyl Isomer (CAS 82514-69-0)

The 4-methyl substitution pattern in CAS 82514-68-9 positions the electron-donating methyl group adjacent to the thiazole nitrogen, thereby modulating the electron density at the C-5 position differently than the 5-methyl isomer (2-[(5-Methyl-2-thiazolyl)amino]-2-oxoacetic acid, CAS 82514-69-0), where the methyl group resides adjacent to the sulfur atom [1]. This positional difference affects the reactivity of the C-5 hydrogen toward electrophilic substitution and alters the acidity of the C-5 proton in subsequent reactions [1]. The 4-methyl isomer exhibits a distinct InChIKey (MBBULHVAUUGXHF-UHFFFAOYSA-N) and computed density of 1.603 g/cm³ [1].

Structure-Activity Relationship Electron Density Regioselective Derivatization

Hydrogen Bond Donor/Acceptor Profile: CAS 82514-68-9 Contains 2 H-Bond Donors and 5 Acceptors, a Profile Distinct from Non-Oxoacetic Thiazole Acetic Acid Derivatives

CAS 82514-68-9 possesses two hydrogen bond donors (carboxylic acid OH and amide NH) and five hydrogen bond acceptors (two carbonyl oxygens from the oxoacetic acid moiety, one carboxylic acid carbonyl oxygen, one thiazole ring nitrogen, and one thiazole ring sulfur) [1]. This donor-acceptor profile differs from the reduced analog 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetic acid, which lacks the α-oxo group and consequently possesses fewer hydrogen bond acceptors and a distinct geometric arrangement of its binding functionality [2]. The oxoacetic acid moiety introduces an additional planar carbonyl capable of participating in bifurcated hydrogen bonding and metal chelation [1].

Molecular Recognition Solubility Crystal Engineering

Target Application Scenarios for CAS 82514-68-9 in Medicinal Chemistry, Metal Complexation, and Synthesis


Scaffold for Structure-Activity Relationship (SAR) Studies Targeting Improved Lipophilicity and Membrane Permeability

Based on the computed XLogP of 0.8, which is approximately 4.7-fold higher than the unsubstituted analog (XLogP ~0.17), CAS 82514-68-9 serves as a preferred starting scaffold in medicinal chemistry campaigns where moderate lipophilicity is required for target engagement. The 4-methyl substitution provides a measurable increase in lipophilicity without exceeding the desirable LogP range for oral bioavailability (typically <5), making it suitable for hit-to-lead optimization of drug candidates where unsubstituted thiazole oxamic acids exhibit insufficient membrane partitioning .

Chelating Ligand for Metal Complex Synthesis and Coordination Chemistry

The oxoacetic acid (α-keto acid) moiety of CAS 82514-68-9, combined with the thiazole nitrogen, confers bidentate or tridentate metal-chelating capacity. This structural feature has been exploited in related thiazol-2-ylamino oxoacetic acid derivatives for the synthesis of Cu(II), Co(II), Ni(II), and Zn(II) complexes . The 4-methyl substituent provides electronic tuning of the thiazole ring nitrogen basicity, potentially modulating metal-binding affinity relative to unsubstituted analogs. These metal complexes have been investigated for applications ranging from catalytic oxidation to anticancer wound dressing materials .

Synthetic Building Block for Oxamic Acid Ester Derivatives in Antiallergic and PTP-1B Inhibitor Programs

CAS 82514-68-9 can be esterified to yield ethyl [(4-methyl-1,3-thiazol-2-yl)amino](oxo)acetate, a key intermediate for further functionalization. Thiazol-2-yl-oxamic acid esters are disclosed in US4407810A as therapeutic agents for allergic disorders, with the 4-substitution pattern on the thiazole ring identified as a critical determinant of antiallergic potency . Additionally, ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates have demonstrated PTP-1B inhibitory activity in the low micromolar range, with the oxoacetate group forming essential hydrogen bonds with catalytic residues Arg221 and Ser216 . The non-fused thiazole core of CAS 82514-68-9 offers a lower molecular weight and reduced PSA alternative for developing similar inhibitors with potentially improved pharmacokinetic profiles .

Precursor for 2-Aminothiazole-4-Carboxylic Acid Derivatives via Decarboxylation or Reduction Pathways

The oxoacetic acid group in CAS 82514-68-9 can undergo decarboxylation under thermal or oxidative conditions to yield 2-amino-4-methylthiazole derivatives, or reduction to access the corresponding α-hydroxyacetic acid analog. This synthetic versatility positions CAS 82514-68-9 as a valuable intermediate for generating diverse 2-aminothiazole libraries. Copper-catalyzed oxidative coupling methodologies for 2-aminothiazole synthesis from oxime acetates and isothiocyanates have been demonstrated with good to excellent yields, highlighting the importance of 2-aminothiazole scaffolds in modern synthetic chemistry .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for [(4-Methyl-1,3-thiazol-2-yl)amino](oxo)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.